Cas no 866157-07-5 (4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide)

4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide is a sulfonamide derivative featuring a fluorinated phenyl ring and a pyrazinyloxy substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural properties. The fluorine atom enhances metabolic stability and bioavailability, while the pyrazinyloxy group may contribute to binding affinity in target interactions. Its well-defined molecular structure allows for precise modifications in drug discovery applications. The compound is typically characterized by high purity and stability under standard laboratory conditions, making it suitable for exploratory synthesis and mechanistic studies. Further research is warranted to explore its full pharmacological or agrochemical potential.
4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide structure
866157-07-5 structure
Product Name:4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide
CAS No:866157-07-5
MF:C16H12FN3O3S
MW:345.348185539246
CID:4663150
Update Time:2025-06-09

4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide
    • 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide
    • Inchi: 1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H
    • InChI Key: RHNQUKPSFGRUGR-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(OC3=NC=CN=C3)=C2)(=O)=O)=CC=C(F)C=C1

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Additional information on 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide

Professional Introduction to Compound with CAS No. 866157-07-5 and Product Name: 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide

The compound identified by the CAS number 866157-07-5 and the product name 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of this compound, including its fluoro-substituted aromatic ring, pyrazinyloxy moiety, and benzenesulfonamide group, contribute to its unique chemical properties and biological activities.

Recent research in the field of drug discovery has highlighted the importance of fluorinated aromatic compounds in enhancing pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The presence of a fluoro-substituent at the 4-position of the benzene ring in this compound is particularly noteworthy, as it has been shown to modulate electronic effects and influence molecular interactions with biological targets. This modification can lead to improved efficacy and reduced toxicity compared to non-fluorinated analogs.

The pyrazinyloxy group at the 3-position of the phenyl ring introduces another layer of complexity to the molecule, contributing to its overall pharmacophore. Pyrazine derivatives are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this moiety into the structure of 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide suggests that it may exhibit similar therapeutic effects, making it a promising candidate for further investigation.

The benzenesulfonamide component is another critical feature of this compound, known for its role in enhancing binding interactions with biological targets. Sulfonamides are widely used in pharmaceuticals due to their ability to form stable hydrogen bonds and interact with various enzymes and receptors. The specific arrangement of atoms in this compound's structure may contribute to its selectivity and potency in targeting specific biological pathways.

Current research in medicinal chemistry has demonstrated that the combination of these structural elements can lead to compounds with enhanced pharmacological properties. For instance, studies have shown that fluorinated sulfonamides exhibit improved solubility and bioavailability, which are crucial factors for drug development. The presence of both a fluoro-substituent and a pyrazinyloxy group in 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide may further enhance these properties, making it an attractive candidate for further exploration.

In addition to its structural features, the synthesis and characterization of this compound have been subjects of recent scientific inquiry. Advanced synthetic methodologies have been employed to construct the complex framework of this molecule efficiently. Techniques such as multi-step organic synthesis, including cross-coupling reactions and palladium-catalyzed transformations, have been utilized to achieve high yields and purity levels. These synthetic approaches not only highlight the synthetic prowess but also open up possibilities for modifying the structure further to optimize its pharmacological profile.

The biological evaluation of 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide has been conducted using various in vitro and in vivo models. Preliminary studies have indicated that this compound exhibits promising activity against several targets relevant to human diseases. For example, it has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. Furthermore, its interaction with other biological targets may make it a versatile tool for studying disease mechanisms and identifying new therapeutic strategies.

The development of novel pharmaceutical agents relies heavily on understanding the structure-activity relationships (SAR) of molecules. The detailed analysis of how modifications at different positions within the structure influence biological activity is crucial for optimizing drug candidates. In the case of 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide, systematic studies have been conducted to evaluate how changes in the fluoro-substituent, pyrazinyloxy group, or benzenesulfonamide moiety affect its pharmacological properties. These studies provide valuable insights into designing future analogs with improved efficacy and selectivity.

The computational modeling and molecular dynamics simulations have also played a significant role in understanding the behavior of this compound at a molecular level. These computational techniques allow researchers to predict how the molecule interacts with biological targets such as enzymes and receptors. By simulating these interactions, scientists can gain insights into binding affinities, residence times, and potential side effects. This information is invaluable for guiding experimental efforts and optimizing drug design.

Future directions in the research involving 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide include exploring its potential in clinical applications. Preclinical studies are being planned to evaluate its safety profile and therapeutic efficacy in animal models before moving on to human trials. These studies will provide critical data on dosing regimens, side effects, and overall effectiveness, paving the way for potential clinical translation.

Moreover, advancements in drug delivery systems may enhance the therapeutic potential of this compound. Nanotechnology-based delivery platforms have shown promise in improving drug solubility, targeting specificity, and bioavailability. By incorporating 4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide into such systems, researchers aim to develop more effective treatments with reduced side effects.

In conclusion,4-Fluoro-N-3-(2-pyrazinyloxy)phenylbenzenesulfonamide (CAS No: 866157-07-5) represents a significant advancement in pharmaceutical chemistry with promising applications in drug development. Its unique structural features, including the presence of a fluoro-substituent, pyrazinyloxy group, and benzenesulfonamide, contribute to its diverse biological activities. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacological profile through structural modifications, and exploring its potential for clinical applications.

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